Nitric acid;praseodymium

Photocatalysis Water treatment Doping

Praseodymium nitrate's unique 4f-4f transitions (444-590 nm) enable visible-light photocatalysis unattainable with Ce or Nd nitrates. Precise stoichiometry in sol-gel Fe-Pr-TiO₂ achieves 87% dye degradation. In SOFCs, its decomposition pathway yields phase-pure Pr₆O₁₁/GDC electrodes. Choose based on quantitative performance, not generic substitution.

Molecular Formula HNO3
Molecular Weight 63.013 g/mol
CAS No. 10361-80-5
Cat. No. B082178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitric acid;praseodymium
CAS10361-80-5
Molecular FormulaHNO3
Molecular Weight63.013 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-]
InChIInChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)
InChIKeyGRYLNZFGIOXLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 g / 50 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible (NIOSH, 2024)
Very soluble in water
Miscible with water
Solubility in water at 20 °C: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





Praseodymium Nitrate (CAS 10361-80-5): Rare Earth Precursor for Optical and Catalytic Applications


Praseodymium nitrate, with the chemical formula Pr(NO₃)₃·xH₂O, is a green crystalline salt belonging to the lanthanide nitrate family. The compound is highly soluble in polar solvents including water, alcohols, amines, ethers, and acetonitrile . It serves as a versatile precursor for praseodymium-doped materials and praseodymium compounds, owing to its high solubility and low thermal decomposition temperature [1]. Praseodymium nitrate is produced from ores rich in rare earth metals, where dissolution in nitric acid yields solutions of rare earth nitrates that can be separated by solvent extraction and purified [2].

Why Praseodymium Nitrate Cannot Be Substituted with Other Lanthanide Nitrates


Lanthanide nitrates exhibit distinct chemical behaviors due to differences in ionic radii, electronic configurations, and coordination chemistry. While compounds like cerium nitrate, neodymium nitrate, and lanthanum nitrate share similar solubility and nitrate chemistry, their performance in specific applications varies significantly. For instance, cerium can exist in a tetravalent state, giving it unique redox properties not shared by praseodymium [1]. Neodymium nitrate forms complexes with different stoichiometries and extraction coefficients compared to praseodymium nitrate [2]. Furthermore, the separation factors between praseodymium and lanthanum in solvent extraction systems are a function of total nitrate concentration [3]. These differences underscore the need for precise selection based on quantitative performance data rather than generic substitution.

Quantitative Performance Benchmarks for Praseodymium Nitrate Against Comparator Lanthanide Nitrates


Photocatalytic Degradation Efficiency of Fe-Pr Co-Doped TiO2 vs. Undoped and Single-Doped Systems

Praseodymium nitrate serves as a dopant precursor for Fe-Pr co-doped TiO2 photocatalysts, which exhibit significantly enhanced degradation of Acid Orange 7 azo dye compared to undoped TiO2, Pr-doped TiO2, and Fe-doped TiO2 [1]. The optimized Fe-Pr co-doped TiO2 prepared with 8.5 mg of praseodymium nitrate achieved 87% dye discoloration and 80% mineralization after 60 minutes of LED visible light irradiation [1]. This represents a marked improvement over the single-doped and undoped systems.

Photocatalysis Water treatment Doping

Sorption Efficiency of Praseodymium Ions by Activated Ion Exchangers

The sorption of praseodymium ions from nitrate solutions was investigated using an interpolymer system of ion exchangers KU-2-8 (H+ form) and AV-17-8 (OH- form) [1]. The interpolymer system with a molar ratio of ionic groups 5:1 (KU-2-8:AV-17-8) exhibited a sorption activity of 43% for praseodymium ions, which is significantly higher than the 25% observed for raw KU-2-8 (6:0) and the 5% observed for raw AV-17-8 (0:6) [1].

Ion exchange Sorption Separation

Complexation Stoichiometry and Extraction Coefficients with Organophosphorus Reagents

Praseodymium nitrate and neodymium nitrate both form 1:4 complexes with tri-n-butyl phosphate (TBP) in supercritical carbon dioxide at 308 K, but their conditional extraction coefficients differ [1]. For the praseodymium system, logKex = 7.45 ± 0.06, while for the neodymium system, logKex = 7.52 ± 0.03 [1]. Additionally, neodymium nitrate forms a 1:8 complex with tributyl phosphite and a 1:5 complex with tributyl phosphine oxide, whereas praseodymium nitrate complexation with these ligands was not reported to exhibit the same stoichiometries [1].

Solvent extraction Complexation Supercritical CO2

Thermal Decomposition Behavior of Praseodymium Nitrate Hexahydrate

The thermal decomposition of praseodymium nitrate hexahydrate Pr(NO₃)₃·6H₂O is a complex step-wise process involving the condensation of 6 moles of the initial monomer [1]. The compound does not show phase transitions in the range of 233–328 K, instead melting in its own water of crystallization [1]. At higher temperatures, oxynitrates undergo thermal degradation, losing water, nitrogen dioxide, and oxygen, ultimately leaving behind praseodymium oxide Pr₂O₃ [1]. This behavior is distinct from that of samarium nitrate and neodymium nitrate, which may decompose at different temperatures [2].

Thermal analysis Decomposition Precursor

Optical Absorption Characteristics of Praseodymium(III) Ions in TiO2 Matrices

Praseodymium nitrate-modified TiO2 (Pr(NO₃)₃-TiO2) prepared by an ultrasound-assisted sol-gel method exhibits distinct visible light absorption bands at 444, 469, 482, and 590 nm, corresponding to the 4f transitions ³H₄→³P₂, ³H₄→³P₁, ³H₄→³P₀, and ³H₄→¹D₂ of praseodymium(III) ions, respectively [1]. These absorption features enable the material to function as a visible light photocatalyst for the degradation of rhodamine-B (RhB) and 4-chlorophenol (4-CP) under visible light irradiation [1].

Optical properties Photocatalysis Doping

Relative Apparent Molal Heat Contents of Rare Earth Nitrates

The relative apparent molal heat contents of praseodymium nitrate and other rare earth nitrates have been determined at 25°C [1]. For praseodymium nitrate, the values are 4.990, 4.833, and 4.465 Cal/mole at different concentrations [1]. These thermodynamic properties are distinct from those of samarium nitrate and terbium nitrate, which were also studied in the same investigation [1].

Thermodynamics Solution chemistry Calorimetry

Key Application Scenarios for Praseodymium Nitrate (CAS 10361-80-5) Based on Quantitative Evidence


Synthesis of Fe-Pr Co-Doped TiO2 Photocatalysts for Visible-Light Water Treatment

Praseodymium nitrate serves as a critical praseodymium source in the sol-gel synthesis of Fe-Pr co-doped TiO2 photocatalysts. The optimized material, prepared using 8.5 mg of praseodymium nitrate, achieves 87% Acid Orange 7 dye discoloration and 80% mineralization after 60 minutes of visible light irradiation [1]. This performance significantly exceeds that of undoped TiO2 and single-doped variants, making it suitable for advanced oxidation processes in wastewater treatment.

Precursor for Praseodymium-Doped Optical Materials and Phosphors

Praseodymium nitrate-modified TiO2 exhibits characteristic 4f-4f transition absorption bands at 444, 469, 482, and 590 nm, enabling visible light photocatalysis of organic pollutants like rhodamine-B and 4-chlorophenol [1]. This unique optical signature, arising from the Pr³⁺ ion's electronic configuration, makes praseodymium nitrate the precursor of choice for fabricating praseodymium-doped phosphors, fluorescent display tubes, and visible-light-active photocatalytic materials [2].

Recovery and Purification of Praseodymium via Ion Exchange and Solvent Extraction

Praseodymium nitrate solutions are used in separation processes where specific sorption or extraction characteristics are required. An interpolymer ion exchanger system (KU-2-8:AV-17-8 = 5:1) achieves 43% sorption of praseodymium ions, a 1.72-fold improvement over raw KU-2-8 [1]. In solvent extraction, praseodymium nitrate forms 1:4 complexes with tri-n-butyl phosphate in supercritical CO₂ with logKex = 7.45 ± 0.06, a value distinct from that of neodymium nitrate (logKex = 7.52 ± 0.03) [2]. These quantitative differences enable selective separation of praseodymium from other lanthanides in industrial rare earth processing.

Precursor for Solid Oxide Fuel Cell (SOFC) Electrode Materials

Praseodymium nitrate is employed as a precursor for the synthesis of Pr₂NiO₄₊δ-based complex oxides via a nitrate melt method [1]. This approach involves co-melting of initial nitrate components followed by high-temperature decomposition at 1050 °C, yielding highly dispersed and single-phase powders suitable for SOFC electrodes [1]. Additionally, praseodymium nitrate is infiltrated into Gd-doped ceria (GDC) backbones and fired at 600 °C to form Pr₆O₁₁/GDC composite oxygen electrodes for SOFC applications [2]. The specific thermal decomposition pathway of praseodymium nitrate hexahydrate, which involves step-wise condensation and ultimate conversion to Pr₂O₃, is critical for controlling the final oxide phase and morphology [3].

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